molecular formula C56H82N16O19S2 B611291 Terlipressin acetate CAS No. 914453-96-6

Terlipressin acetate

Cat. No.: B611291
CAS No.: 914453-96-6
M. Wt: 1347.5 g/mol
InChI Key: WNFVFDPQEHRNTC-LWCZBKQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terlipressin acetate is a synthetic vasopressin analogue with the molecular formula C₅₂H₇₄N₁₆O₁₅S₂ (free base) and a molecular weight of 1,227.38 g/mol . It acts as a prodrug, undergoing enzymatic cleavage of three N-terminal glycine residues to release its active metabolite, lysine vasopressin (LVP), which primarily binds to V1 receptors to induce vasoconstriction and reduce portal hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terlipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to form the disulfide bonds. The final product is purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, terlipressin acetate is prepared by dissolving the active component in sterile water for injection, adjusting the pH with acetic acid, and then lyophilizing the solution to obtain the final product. The lyophilization process involves pre-freezing the solution at -30°C to -70°C, followed by primary and secondary drying to ensure the moisture content is below 3% .

Chemical Reactions Analysis

Types of Reactions: Terlipressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within the body .

Common Reagents and Conditions:

    Oxidation: Terlipressin can be oxidized using mild oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles under specific conditions.

Major Products Formed: The primary active metabolite of terlipressin is lysine vasopressin, which is formed through enzymatic cleavage of the peptide chain .

Scientific Research Applications

Key Medical Applications

  • Hepatorenal Syndrome (HRS)
    • Indication : Terlipressin is indicated for the treatment of type 1 hepatorenal syndrome, characterized by rapid renal function decline in patients with liver cirrhosis.
    • Mechanism : It acts as a vasopressin receptor agonist, enhancing renal blood flow by increasing mean arterial pressure and reducing portal hypertension, thus improving kidney function .
    • Clinical Evidence : Studies have shown that terlipressin significantly improves renal function and HRS reversal rates compared to placebo. For instance, in the CONFIRM trial, terlipressin combined with albumin demonstrated a higher rate of HRS reversal (33.9% vs 12.5% for placebo) .
  • Management of Bleeding Esophageal Varices
    • Indication : Terlipressin is used to control acute bleeding from esophageal varices, which are dilated veins in the esophagus that can rupture due to increased portal pressure.
    • Clinical Evidence : A systematic review indicated that terlipressin, when used in conjunction with standard therapies, significantly reduces mortality associated with variceal bleeding .
  • Septic Shock
    • Indication : Although not universally recommended, terlipressin has been explored as a treatment option for norepinephrine-resistant septic shock.
    • Clinical Evidence : Its use has been associated with improved hemodynamic parameters and reduced need for additional vasopressor support in some studies .
  • Acute Liver Failure and Refractory Ascites
    • Emerging Uses : Terlipressin is being investigated for its potential benefits in acute liver failure and refractory ascites management due to its vasoconstrictive properties that may enhance organ perfusion and fluid balance .

Data Table: Summary of Clinical Trials

Study NamePopulationInterventionPrimary OutcomeResults
OT-0401Adults with HRSTerlipressin + AlbuminHRS reversal33.9% vs 12.5% (placebo), P = 0.008
REVERSEAdults with HRSTerlipressinRenal function changeStatistically significant improvement noted
CONFIRMAdults with HRS-AKITerlipressin + AlbuminHRS reversalHigher rates of reversal compared to placebo
Variceal StudyPatients with variceal bleedingTerlipressinIn-hospital mortalitySignificant reduction in mortality rates

Case Studies

  • Case Study on HRS Management
    A 2023 study published in the Journal of Clinical Medicine reported on a cohort of patients with hepatorenal syndrome treated with terlipressin. The results indicated a substantial improvement in serum creatinine levels and overall survival rates at 28 days post-treatment, highlighting the efficacy of terlipressin in reversing acute kidney injury associated with liver disease .
  • Management of Bleeding Esophageal Varices
    A retrospective analysis examined patients who received terlipressin during episodes of variceal bleeding. The findings revealed a marked decrease in both the frequency of rebleeding episodes and overall mortality when compared to historical controls not receiving terlipressin .
  • Septic Shock Application
    In a clinical trial assessing terlipressin's role in septic shock management, patients who were resistant to norepinephrine showed improved blood pressure stability and reduced organ dysfunction scores when treated with terlipressin, suggesting its potential as an adjunct therapy .

Comparison with Similar Compounds

Mechanism of Action

Terlipressin acetate exhibits high selectivity for V1 receptors (responsible for vascular smooth muscle contraction) over V2 receptors (linked to water reabsorption). This selectivity reduces the risk of hyponatremia compared to non-selective vasopressin analogues . Its prolonged half-life (54 minutes for terlipressin; 3 hours for LVP) allows for intermittent dosing, making it advantageous in clinical settings .

Pharmacokinetics

  • Volume of Distribution : 6.3 L (terlipressin); 1,370 L (LVP)
  • Clearance : 27.4 L/hr (terlipressin); 318 L/hr (LVP)
  • Excretion : <1% of terlipressin and <0.1% of LVP excreted renally .
    Dosing varies by indication:
  • Hepatorenal Syndrome (HRS) : 1–2 mg every 4–6 hours (bolus) or 2–12 mg/24 hours (continuous infusion) .
  • Acute Variceal Bleeding : 2 mg every 4 hours, adjusted for weight or adverse effects .

Pharmacological Properties

Table 1: Pharmacological Comparison of this compound and Analogues

Compound Receptor Selectivity Half-Life Key Indications Administration
This compound V1 > V2 54 min (prodrug); 3 hr (LVP) HRS, variceal bleeding IV bolus/infusion
Vasopressin V1 ≈ V2 10–20 min Septic shock, diabetes insipidus Continuous IV infusion
Desmopressin V2 > V1 1.5–2.5 hr Diabetes insipidus, hemophilia Oral/IV/Intranasal
Ornipressin V1 > V2 4–6 min Hemorrhagic shock (historical) IV infusion

Key Advantages of this compound :

  • Longer duration : Reduces dosing frequency compared to vasopressin .
  • Safety : Lower risk of severe hypertension and cardiac ischemia than vasopressin due to controlled LVP release .
  • Targeted efficacy : Superior portal pressure reduction in variceal bleeding vs. placebo (RR: 1.28; 95% CI: 1.10–1.50) .

Clinical Outcomes

Table 2: Efficacy in Hepatorenal Syndrome (HRS)

Compound Serum Creatinine Reduction Mortality Rate Adverse Events
This compound 25–30% 15% Hypertension (20%), diarrhea (8%)
Vasopressin 15–20% 22% Myocardial ischemia (12%)
Norepinephrine 20–25% 18% Arrhythmias (15%)

Unique Advantages

Research Findings and Limitations

  • HRS Trials : A 2022 AASLD study (n=300) showed terlipressin + albumin achieved HRS reversal in 32% of patients vs. 17% with albumin alone (p<0.01) .
  • Variceal Bleeding : Meta-analyses report a 22% lower rebleeding risk with terlipressin vs. somatostatin (RR: 0.78; 95% CI: 0.65–0.94) .
  • Limitations : Requires dose adjustment in hypoalbuminemia and close monitoring for ischemia .

Biological Activity

Terlipressin acetate is a synthetic analogue of vasopressin, primarily utilized in clinical settings for its vasopressor and renal protective properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

Terlipressin functions as a prodrug that is converted into lysine vasopressin (LVP) in the body. It exhibits partial intrinsic vasopressive activity and primarily acts on V1 receptors, which are responsible for vasoconstriction. The conversion to LVP enhances its efficacy in raising blood pressure and improving renal function, particularly in patients with hepatorenal syndrome (HRS) and other critical conditions.

  • Mechanism of Action :
    • Agonist for V1a and V1b receptors.
    • Increases systemic vascular resistance and arterial pressure.
    • Reduces heart rate due to baroreceptor reflex activation.

Pharmacokinetics

Terlipressin has a relatively short half-life, approximately 40 minutes, with effects observable within minutes after administration. The pharmacokinetic profile follows a two-compartment model, characterized by rapid distribution and elimination.

ParameterValue
Half-life~40 minutes
Volume of distribution~6.3 L
Metabolic clearance~9 mL/kg/min
Peak plasma concentration60-120 minutes post-administration
BioavailabilityNot applicable (IV administration)

Clinical Efficacy

Terlipressin has been extensively studied in patients with HRS, particularly HRS type 1 (HRS-1). Several pivotal trials have demonstrated its effectiveness in improving renal function and reversing HRS.

Key Clinical Trials :

  • OT-0401 Study :
    • Participants: 112 patients.
    • Outcome: Higher rates of HRS reversal (33.9% vs. 12.5% with placebo; P = 0.008).
  • REVERSE Trial :
    • Participants: 196 patients.
    • Outcome: Significant reduction in serum creatinine levels and improved renal function compared to placebo.
  • CONFIRM Trial :
    • Participants: Combination therapy with albumin.
    • Outcome: Statistically significant higher rates of HRS reversal compared to placebo + albumin.

Case Studies

A case study involving a cohort of 27 patients treated with terlipressin showed that 70.4% achieved HRS reversal compared to only 28.6% in those treated with midodrine and octreotide (P = 0.01) . This highlights terlipressin's superior efficacy in reversing HRS under controlled conditions.

Safety Profile

While terlipressin is generally well-tolerated, it is associated with certain adverse effects:

  • Common Side Effects :
    • Gastrointestinal disturbances.
    • Respiratory failure risk (14% in CONFIRM study).
  • Serious Adverse Events :
    • Increased mortality associated with respiratory failure in high-risk populations.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of terlipressin acetate in experimental models?

This compound acts as a prodrug metabolized to lysine vasopressin, selectively agonizing V1a receptors to induce vasoconstriction and stabilize hemodynamics. This mechanism is critical in models of septic shock, hepatorenal syndrome (HRS), and ischemia-reperfusion (IR) injury.

  • Key Experimental Insights :
    • In vitro : At 25 nM, it improves IEC-6 intestinal epithelial cell viability and reduces TNF-α and 15-F2t-isoprostane secretion under oxygen-glucose deprivation/reoxygenation (OGD/R) stress .
    • In vivo : In murine hepatic IR models, it reduces apoptosis, necrosis, and inflammation .
    • Dose Dependency : Higher doses (e.g., 2 mg) sustain portal pressure reduction longer than lower doses (1 mg) in HRS models .

Q. How should researchers standardize this compound preparation for in vitro studies?

  • Stock Solution : Prepare in sterile water or saline at 10 mM (based on molecular weight: 1227.37 g/mol for anhydrous form). Aliquot and store at -80°C to avoid degradation .

  • Cell Culture Use : For IEC-6 cells, incubate at 25 nM for 24–48 hours to assess anti-inflammatory/antioxidant effects .

  • Critical Parameters :

    ParameterRequirement
    Purity≥95% (HPLC-validated)
    Storage2–8°C short-term; -15–20°C long-term
    StabilityAvoid repeated freeze-thaw cycles

Q. What are validated in vitro and in vivo models for studying this compound’s anti-inflammatory effects?

  • In Vitro :
    • OGD/R in IEC-6 Cells : Mimics intestinal ischemia-reperfusion injury. Measure TNF-α, IL-6, and oxidative markers (e.g., 15-F2t-isoprostane) via ELISA .
    • V1 Receptor Transfection Models : Use HEK293 cells expressing human V1a receptors to quantify receptor affinity (EC50) .
  • In Vivo :
    • Murine Hepatic IR : Administer 0.5–1 mg/kg intravenously pre-reperfusion; assess liver enzymes (ALT/AST) and histopathology .
    • Portal Hypertension Models : Dose 1–2 mg every 4–6 hours in rats with cirrhosis; monitor portal pressure via catheterization .

Advanced Research Questions

Q. How can conflicting data between this compound’s in vitro and in vivo efficacy be resolved?

Conflicts often arise from differences in receptor expression, metabolic activation, or experimental timelines.

  • Methodological Strategies :
    • Pharmacokinetic Profiling : Compare prodrug conversion rates (terlipressin → lysine vasopressin) across models using LC-MS .
    • Receptor Mapping : Use knockout mice lacking V1a receptors to isolate target-specific effects .
    • Dose-Response Alignment : Ensure in vitro concentrations (e.g., 25 nM) reflect achievable plasma levels in vivo (e.g., 1–2 mg/kg in rodents) .

Q. What are optimal dosing strategies for this compound in preclinical studies of norepinephrine-resistant septic shock?

  • Bolus vs. Infusion :
    • Bolus : 1 mg every 4–6 hours mimics clinical protocols but risks hypertensive spikes .
    • Continuous Infusion : Start at 2 mg/24 hours, escalating to 12 mg/24 hours for sustained hemodynamic stability .
  • Safety Considerations :
    • Monitor blood pressure hourly; use alpha-blockers (e.g., clonidine) to counteract hypertension .
    • Limit treatment to 2–3 days to avoid ischemic complications .

Q. How should researchers address variability in this compound’s molecular characterization across studies?

Discrepancies in molecular weight, CAS numbers, or purity often stem from hydrate/anhydrous forms or synthesis protocols.

  • Resolution Protocol :
    • Structural Confirmation : Use MALDI-TOF or NMR to validate the sequence Gly-Gly-Gly-(Cys-Tyr-Phe-Gln-Asn-Cys)-Pro-Lys-Gly-NH₂ .
    • Batch Documentation : Require certificates of analysis (CoA) detailing synthesis method (e.g., Fmoc solid-phase) and purification steps .
    • CAS Number Clarification :
FormCAS Number
Anhydrous1884420-36-3
Hydrate14636-12-5

Q. What experimental designs mitigate this compound’s adverse effects in translational studies?

  • Cardiovascular Risks :
    • Exclude subjects with pre-existing hypertension or arrhythmias .
    • Co-administer atropine to manage bradycardia in overdose scenarios .
  • Renal Safety :
    • Avoid in chronic renal failure models unless studying HRS-specific nephroprotection .
    • Adjust doses in elderly (>70 years) or hepatic-impaired models .

Q. Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardized Protocols :
    • Publish full synthesis routes, including protecting groups and cleavage conditions .
    • Detail administration routes (e.g., IV bolus vs. infusion) and timing relative to disease induction .
  • Open Data Practices :
    • Share raw hemodynamic datasets (e.g., portal pressure measurements) in supplementary materials .

Properties

IUPAC Name

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFVFDPQEHRNTC-LWCZBKQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H82N16O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914453-96-6, 1884420-36-3
Record name Terlipressin acetate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terlipressin diacetate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.